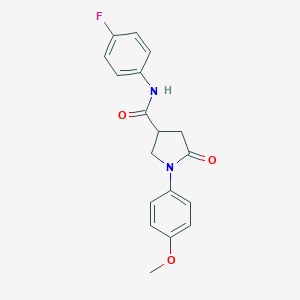
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide, also known as DPAQ, is a small molecule inhibitor that has been widely used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide involves its binding to the active site of the target enzyme or protein, thereby inhibiting its activity. N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme or protein.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. For example, inhibition of CDK4 by N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of CK2 by N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been shown to reduce cell proliferation and increase sensitivity to DNA-damaging agents.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments include its high potency and specificity for the target enzyme or protein, its ease of synthesis, and its relatively low cost. However, one limitation of using N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide is its potential off-target effects, meaning that it may inhibit other enzymes or proteins in addition to the intended target.
Future Directions
There are several future directions for the use of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in scientific research. One direction is to explore its potential as a therapeutic agent for cancer treatment, particularly in combination with other drugs. Another direction is to investigate its potential as a tool for studying the role of CDK4 and CK2 in various cellular processes. Additionally, further research is needed to identify other potential targets for N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide and to optimize its structure and potency.
In conclusion, N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide is a small molecule inhibitor that has been widely used in scientific research for various purposes. Its synthesis method is relatively simple, and it has been shown to have high potency and specificity for its target enzyme or protein. N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has various biochemical and physiological effects depending on the target, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in scientific research, including its potential as a therapeutic agent for cancer treatment and as a tool for studying various cellular processes.
Synthesis Methods
The synthesis of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide involves the reaction of 2,5-dichloroaniline with ethyl 2-(4-oxoquinazolin-3-yl)acetate in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in high yield and purity.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been extensively used in scientific research as a potent inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is a potential target for cancer therapy. N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
properties
Product Name |
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
|---|---|
Molecular Formula |
C16H11Cl2N3O2 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-10-5-6-12(18)14(7-10)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h1-7,9H,8H2,(H,20,22) |
InChI Key |
RTAYAPAZYLATPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)

![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)
![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)

![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278695.png)